molecular formula C34H59NO14 B1674185 Fumonisin b2 CAS No. 116355-84-1

Fumonisin b2

Cat. No. B1674185
M. Wt: 705.8 g/mol
InChI Key: UXDPXZQHTDAXOZ-RICXGBSCSA-N
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Description

Fumonisin B2 is a fumonisin mycotoxin produced by the fungi Fusarium verticillioides and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . Fumonisin B2 is more cytotoxic than fumonisin B1 .


Synthesis Analysis

Fumonisins are synthesized by a polyketide pathway and involve at least 16 clustered genes that encode biosynthetic enzymes and regulatory and transport proteins in Fusarium .


Molecular Structure Analysis

The molecular formula of Fumonisin B2 is C34H59NO14 . It is a fumonisin that is (2S,3S,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,14,15-triol in which the hydroxy groups at positions 14 and 15 have each been esterified by condensation with the 1-carboxy group of 3-carboxyglutaric acid .


Physical And Chemical Properties Analysis

Fumonisin B2 has a molecular weight of 705.8 g/mol . It is a primary amino compound, a diol, and a diester .

Scientific Research Applications

Fumonisin B2 Production and Detection

  • Fumonisin B2, a carcinogenic mycotoxin, was detected in Aspergillus niger, a species significant for industrial uses, including the production of citric acid and enzymes. This discovery has important implications for biotechnology and food safety, as certain strains of A. niger produce both ochratoxin A and fumonisins, potentially leading to dual mycotoxin contamination in foods and feeds (Frisvad et al., 2007).

Detection Methods in Food Products

  • Analytical methods involving HPLC with fluorescence detection have been developed for the determination of fumonisins B1 and B2 in maize and maize-based samples. This optimized method allows detection and analysis of fumonisins in various food products, contributing to food safety and quality control (Lino et al., 2006).

Impact on Food and Feed Products

  • Fumonisin B2 has been identified in a range of foodstuffs and feedstuffs, including coffee beans, wine, and beer. This broader occurrence beyond traditional sources like corn and sorghum emphasizes the need for vigilant monitoring of various food and feed products for fumonisin contamination (Scott, 2012).

Health Implications

  • The mechanism of action of fumonisin B2, along with other fumonisins, is primarily through the disruption of sphingolipid metabolism. This disturbance leads to altered cell growth, differentiation, and cell injury, thereby explaining the health effects observed upon ingestion, such as increased rates of certain cancers (Soriano et al., 2005).

Detection and Cleanup Techniques

  • The use of aptamers, which are single-stranded oligonucleotides, has been explored for detecting and cleaning up fumonisins, including fumonisin B2. Aptamers offer advantages over antibodies due to lower costs and improved stability, thus presenting a promising tool in fumonisin biosensors and solid-phase extraction columns (McKeague et al., 2010).

Safety And Hazards

Fumonisin B2 is considered hazardous. It causes skin irritation, serious eye irritation, may cause respiratory irritation, may cause cancer, and may cause damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

The potential risks of fumonisins to animal and human health are associated almost exclusively with F. verticillioides or F. proliferatum-contaminated maize . Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans .

properties

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPXZQHTDAXOZ-STOIETHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891857
Record name Fumonisin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumonisin b2

CAS RN

116355-84-1
Record name Fumonisin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116355-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumonisin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116355841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumonisin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumonisin B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4WHT4MKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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